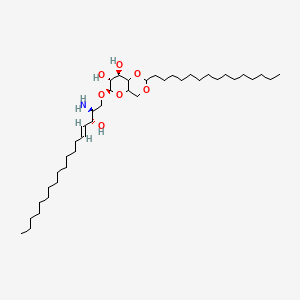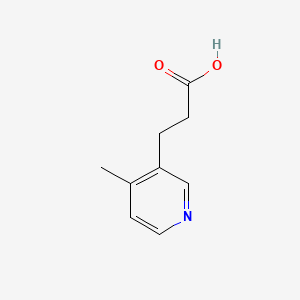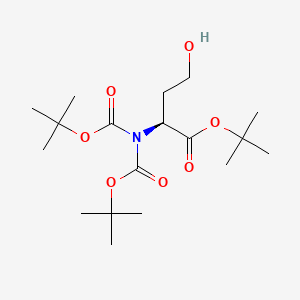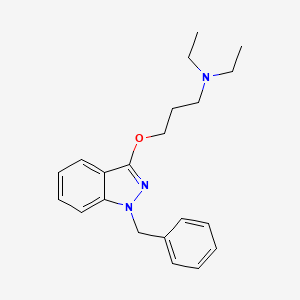![molecular formula C36H12F63O4P B590017 Tris[2-(perfluorodecyl)ethyl] Phosphate CAS No. 106554-16-9](/img/structure/B590017.png)
Tris[2-(perfluorodecyl)ethyl] Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(perfluorodecyl)ethyl] Phosphate is a chemical compound with the molecular formula C36H12F63O4P . It is a main product of BOC Sciences .
Physical And Chemical Properties Analysis
Tris[2-(perfluorodecyl)ethyl] Phosphate has a molecular weight of 1736.35 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
High-Voltage Lithium Ion Batteries Enhancement Tris[2-(perfluorodecyl)ethyl] phosphate and related compounds have been utilized to improve the performance of high-voltage lithium-ion batteries. In particular, tris(2-(thiophen-2-yl) ethyl) phosphate has been designed and synthesized as a functional electrolyte additive. It has been shown to synergistically enhance both electronic and ionic conductivities of the cathode electrolyte interphase, optimizing the performance of lithium-ion batteries with high-voltage LiCoO2 cathodes. This improvement is attributed to the compound's ability to increase the thermal stability of the LiCoO2, deactivating catalytic and oxidative sites, and enhancing interfacial lithium ion conductivities (Liang et al., 2019).
Flame Retardancy in UV-Curable Coatings Compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate, such as tris[2-methacryloyloxy ethyl] phosphate, have been synthesized and applied in the development of flame retardant monomers for UV-curable coating systems. These synthesized monomers were characterized and shown to significantly enhance the flame retardancy of cured films, with improvements dependent on the phosphorous content and the methacrylate groups in the monomer. This application demonstrates the compound's potential in enhancing the safety and performance of materials in various industrial applications (Jang & Jeong, 2008).
Separation and Analysis Techniques Tris[2-(perfluorodecyl)ethyl] phosphate and its analogs have found applications in analytical chemistry as extractants for the separation of specific metal ions from complex mixtures. For example, tris(2-ethylhexyl)phosphate has been proposed as an effective extractant for scandium(III) and yttrium(III) from salicylate media, demonstrating the compound's utility in the precise separation and analysis of these elements (Chhatre & Shinde, 1998). Similarly, it has been used for the analytical separation of titanium(IV), zirconium(IV), and hafnium(IV), highlighting its role in selective separation techniques (Gaudh & Shinde, 1995).
Environmental and Health Studies Research has been conducted to understand the environmental presence and potential health effects of phosphate flame retardants and plasticizers, including compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate. These studies have identified the widespread occurrence of such compounds in indoor environments and their potential for bioaccumulation and toxicity, underscoring the importance of monitoring and regulating the use of these chemicals to safeguard human health and the environment (Van den Eede et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H12F63O4P/c37-7(38,10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)31(85,86)34(91,92)93)1-4-101-104(100,102-5-2-8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(81,82)32(87,88)35(94,95)96)103-6-3-9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(83,84)33(89,90)36(97,98)99/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJWUCHKFPHEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H12F63O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858544 |
Source


|
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1736.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(perfluorodecyl)ethyl] Phosphate | |
CAS RN |
106554-16-9 |
Source


|
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)


![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/no-structure.png)

![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)